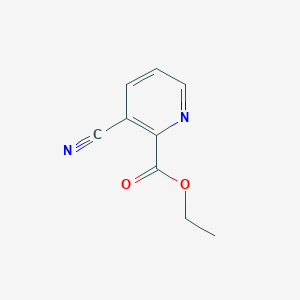

Ethyl 3-cyanopyridine-2-carboxylate

Description

Ethyl 3-cyanopyridine-2-carboxylate is a pyridine derivative featuring an ethyl ester group at position 2 and a cyano substituent at position 3 of the pyridine ring. This compound is a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its electron-withdrawing cyano group and ester functionality, which enhance reactivity in nucleophilic substitution and cyclization reactions . Its synthesis may follow pathways similar to those described for structurally related esters, such as refluxing precursors in ethanol with sodium carbonate .

Properties

IUPAC Name |

ethyl 3-cyanopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-2-13-9(12)8-7(6-10)4-3-5-11-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGOGRHKQNKOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541863 | |

| Record name | Ethyl 3-cyanopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97316-55-7 | |

| Record name | Ethyl 3-cyano-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97316-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-cyanopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-cyanopyridine-2-carboxylate can be synthesized through several methods. One common method involves the reaction of ethyl nicotinate with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol and requires reflux conditions to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyanopyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Amino derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-cyanopyridine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-cyanopyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (CN, CF₃): Enhance electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution (e.g., chlorine in and cyano in ). Hydroxyl and Amino Groups: Increase polarity and hydrogen-bonding capacity, impacting solubility and biological interactions (e.g., ).

Ester Group Variations: Ethyl esters (e.g., ) generally exhibit higher lipophilicity than methyl analogs (e.g., mthis compound ), influencing pharmacokinetic properties.

Applications: Compounds with trifluoromethyl () or halogen substituents () are prioritized in drug discovery for improved stability and target binding. Thiol- and amino-functionalized derivatives () may serve as ligands in coordination chemistry or enzyme inhibitors.

Biological Activity

Ethyl 3-cyanopyridine-2-carboxylate is a pyridine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound (CAS Number: 97316-55-7) is characterized by the presence of a cyano group and an ethyl ester, which contribute to its reactivity and biological activity. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. It has been shown to modulate signaling pathways involved in apoptosis and cell proliferation, making it a candidate for anticancer research.

Key Mechanisms:

- Inhibition of Survivin : this compound has been investigated for its role in reducing survivin expression, a protein that inhibits apoptosis in cancer cells. This effect enhances the sensitivity of cancer cells to chemotherapeutic agents .

- Cytotoxicity : Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2). The cytotoxicity is often evaluated using assays such as the sulforhodamine B (SRB) assay .

Anticancer Activity

This compound has shown promising results in anticancer studies. The following table summarizes its effects on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Comparison Drug | Relative Activity |

|---|---|---|---|---|

| This compound | PC-3 | 25 | 5-FU | Twice as effective |

| This compound | MDA-MB-231 | 30 | 5-FU | Comparable |

| This compound | HepG2 | 35 | 5-FU | Comparable |

These findings indicate that this compound may serve as a lead compound for developing new anticancer therapies.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Research indicates that it exhibits inhibitory activity against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values have shown significant potential against strains such as Candida albicans and Staphylococcus aureus.

Case Studies

- Survivin Modulation : A study explored the effects of this compound on survivin levels in cancer cells. Results indicated a concentration-dependent decrease in survivin expression, leading to increased apoptosis rates .

- Cytotoxicity Evaluation : A series of derivatives based on this compound were synthesized and tested against multiple cancer cell lines. The most active derivatives showed IC50 values significantly lower than those of standard chemotherapeutics like 5-FU, highlighting their potential as effective anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.